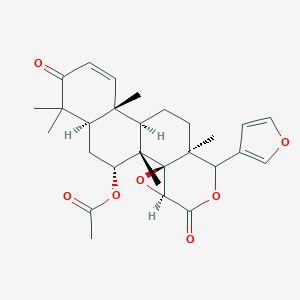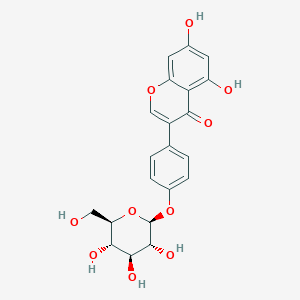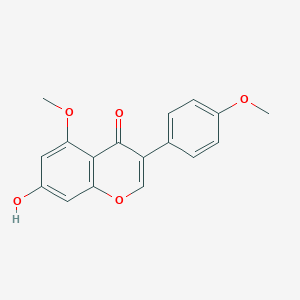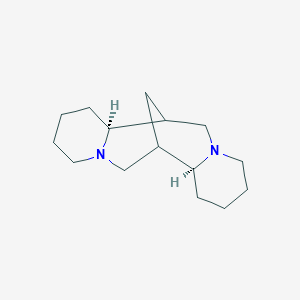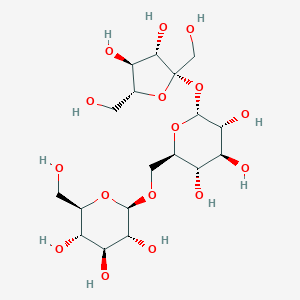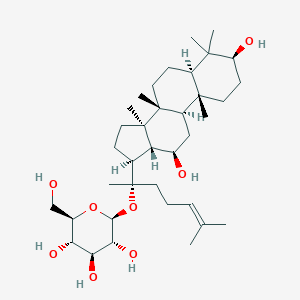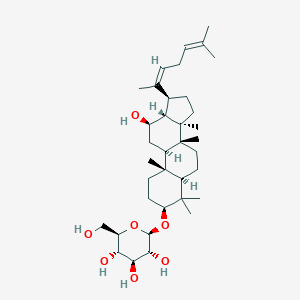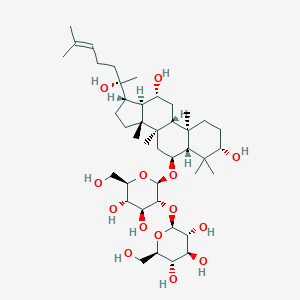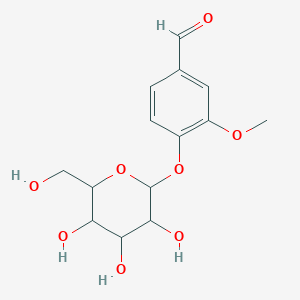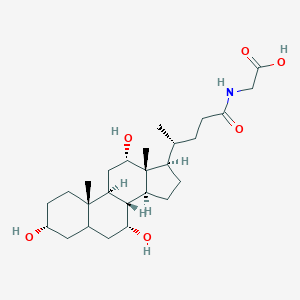
Glycocholic acid
Overview
Description
Mechanism of Action
Target of Action
Glycocholic acid, the glycine conjugate of cholic acid, primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the absorption and digestion of fats .
Mode of Action
This compound acts as a detergent to solubilize fats for absorption . It interacts with its target, Gastrotropin, facilitating the emulsification of fats, which is a critical step in the digestion and absorption of dietary fats .
Biochemical Pathways
This compound is involved in various cellular signaling pathways, including protein kinase cascades, cyclic AMP (cAMP) synthesis, and calcium mobilization . It also acts as a ligand for several nuclear hormone receptors, including the farnesoid X-receptor (FXR) . These biomolecules may increase the drug bioavailability also at submicellar levels by increasing the solubility and dissolution rate of non-polar drugs or through the partition into the membrane and increase of membrane fluidity and permeability .
Pharmacokinetics
It is known that this compound is absorbed after it has solubilized fats . Furthermore, food intake can increase the elimination of intravenously administered this compound, likely due to food-stimulated hepatic uptake and biliary excretion .
Result of Action
The primary result of this compound’s action is the solubilization of fats for absorption . By acting as a detergent, it emulsifies fats, facilitating their digestion and absorption. This is crucial for the proper digestion of dietary fats and the absorption of fat-soluble vitamins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the elimination of this compound, likely due to food-stimulated hepatic uptake and biliary excretion . This suggests that the timing of food intake could potentially influence the efficacy of this compound in its role in fat digestion and absorption .
Biochemical Analysis
Biochemical Properties
Glycocholic acid is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It interacts with various biomolecules, including enzymes and proteins, to facilitate the digestion and absorption of dietary fats . The nature of these interactions primarily involves the emulsification of fats, which breaks down large fat globules into smaller ones, increasing the surface area for lipase action .
Cellular Effects
This compound has been found to influence cellular functions. For instance, it has been associated with mitochondrial bioenergetics. In a study, this compound positively correlated with peripheral blood mononuclear cells (PBMC) and Neuro-2a (N2a) bioenergetics, suggesting that it may contribute to the stimulatory bioenergetics effects related to cognitive status .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a detergent, where it solubilizes fats for absorption . It binds to dietary fats in the small intestine, forming micelles that can be readily absorbed by intestinal cells . This process does not involve enzyme inhibition or activation but is crucial for the digestion and absorption of dietary fats .
Metabolic Pathways
This compound is involved in the bile acid metabolic pathway . It is produced in the liver and then secreted into the small intestine, where it aids in the digestion and absorption of dietary fats . After fulfilling its role, it is reabsorbed in the ileum and returned to the liver to be reused, completing the enterohepatic circulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the enterohepatic circulation . After being produced in the liver, it is secreted into the small intestine, where it performs its function. It is then reabsorbed and returned to the liver .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver cells where it is synthesized, and in the small intestine where it is secreted to aid in fat digestion
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycocholate can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with glycine under controlled conditions to form glycocholate .
Industrial Production Methods: In industrial settings, glycocholate is often produced by extracting cholic acid from bovine bile, followed by its conjugation with glycine. The process involves several purification steps to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Glycocholate undergoes various chemical reactions, including:
Oxidation: Glycocholate can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in glycocholate.
Substitution: Glycocholate can undergo substitution reactions where the hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Glycocholate has numerous scientific research applications, including:
Comparison with Similar Compounds
Taurocholate: Another bile acid conjugate, but with taurine instead of glycine.
Cholate: The unconjugated form of cholic acid.
Deoxycholate: A secondary bile acid formed by bacterial action on cholate in the intestine.
Comparison: Glycocholate is unique due to its glycine conjugation, which imparts specific properties such as enhanced solubility and different metabolic pathways compared to taurocholate and deoxycholate . Its role as a detergent in fat emulsification is similar to other bile acids, but its specific interactions and absorption characteristics make it distinct .
Properties
CAS No. |
475-31-0 |
|---|---|
Molecular Formula |
C26H43NO6 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1 |
InChI Key |
RFDAIACWWDREDC-DPTHIFDSSA-N |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
melting_point |
170 °C |
| 475-31-0 | |
physical_description |
Dihydrate: Solid; [Sigma-Aldrich MSDS] |
solubility |
0.0033 mg/mL |
Synonyms |
Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
